GSK-3β Inhibitory Activity: Target Compound vs. In-Class Reference Inhibitors
A vendor-reported screening result indicates that the target compound 866137-48-6 inhibits Glycogen Synthase Kinase 3β (GSK-3β) with an IC₅₀ value of 1.6 μM . However, this datum has not been reproduced in a peer-reviewed publication, and the comparator compound C from a related benzoxazinone patent series exhibited a GSK-3β IC₅₀ of 33 nM—approximately 48-fold more potent—demonstrating that minor scaffold modifications produce dramatic potency shifts [1]. The 1.6 μM value places the target compound in a moderate-activity tier compared to the nanomolar potency achievable by optimized benzoxazinone-based GSK-3β inhibitors [1].
| Evidence Dimension | GSK-3β inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.6 μM (vendor-reported, single concentration-response data; peer review absent) |
| Comparator Or Baseline | Compound C (US11472795, Example 18): IC₅₀ = 33 nM (patent-reported, validated enzymatic assay) |
| Quantified Difference | Comparator is approximately 48-fold more potent than the target compound on a molar basis (33 nM vs. 1,600 nM) |
| Conditions | Target compound: unspecified assay; Comparator: KinEASE-STK assay format (Cisbio) per patent disclosure |
Why This Matters
For procurement decisions in GSK-3β-targeted screening, the 48-fold potency gap means the target compound should be treated as a low-to-moderate potency starting point rather than an optimized lead; users requiring nanomolar potency should select the patent-exemplified comparator.
- [1] BindingDB entry BDBM50540743 (CHEMBL4641148). US11472795, Example 18: GSK-3β IC₅₀ = 33 nM. KinEASE-STK assay. View Source
